molecular formula C8H18BNO3 B14144239 6-Butyl-1,3,6,2-dioxazaborocan-2-ol CAS No. 89188-34-1

6-Butyl-1,3,6,2-dioxazaborocan-2-ol

Cat. No.: B14144239
CAS No.: 89188-34-1
M. Wt: 187.05 g/mol
InChI Key: WULQQGVRQABFQI-UHFFFAOYSA-N
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Description

Contextualization of the Dioxazaborocane Class in Organic Chemistry

Dioxazaborocanes are a class of boronic adducts typically formed through the condensation reaction between a diethanolamine (B148213) derivative and a boronic acid or its ester. sci-hub.sersc.org First described in the mid-20th century, their initial primary use was for the isolation and characterization of boronic acids due to their tendency to form stable, crystalline solids. sci-hub.sersc.org This stability is attributed to the formation of a dative bond between the nitrogen and boron atoms within the ring structure.

In recent years, the role of dioxazaborocanes has expanded. They are now utilized as protecting groups for boronic acids during complex syntheses and have been investigated as potential fluoride-free alternatives to organotrifluoroborate salts. rsc.orgrsc.org Their chemistry is versatile, allowing for a range of substituents on both the nitrogen and boron atoms, which in turn modulates their physical and chemical properties.

Significance of Boron-Containing Heterocycles in Contemporary Chemical Research

Boron-containing heterocycles are of considerable importance in modern chemical research due to their unique electronic properties and diverse applications. The incorporation of a boron atom into a heterocyclic ring system can impart novel characteristics to the molecule. These compounds have found utility in various domains, including materials science and medicinal chemistry. In materials science, the electron-deficient nature of boron can lead to interesting photophysical and electronic properties. In medicinal chemistry, the ability of the boron atom to form reversible covalent bonds with biological targets has made boron-containing heterocycles promising candidates for drug development.

Overview of Academic Research Trajectories for Butyl-Substituted Dioxazaborocanes

Specific academic research focused solely on 6-Butyl-1,3,6,2-dioxazaborocan-2-ol is limited in publicly available literature. However, research on the broader class of N-substituted dioxazaborocanes provides insight into potential research directions.

Key research trajectories for N-alkyl dioxazaborocanes that could be applicable to the butyl-substituted variant include:

Synthesis and Structural Analysis: The development of efficient and scalable synthesis protocols for N-substituted dioxazaborocanes is an ongoing area of interest. researchgate.net Characterization techniques such as NMR spectroscopy and X-ray crystallography are crucial for elucidating their three-dimensional structures and understanding the influence of the N-alkyl group on the conformation of the dioxazaborocane ring. nih.govwikipedia.org

Applications in Organic Synthesis: Research has explored the use of dioxazaborocanes as stable, solid sources of boronic acids for cross-coupling reactions, such as the Suzuki-Miyaura coupling. sci-hub.se The butyl group in this compound could influence its solubility in organic solvents, potentially offering advantages in certain reaction media.

Polymer Chemistry: Boron-containing compounds, including dioxazaborocanes, are being investigated for their potential use in polymer science. The dative boron-nitrogen bond can introduce unique properties to polymers, such as self-healing capabilities or stimuli-responsiveness. The butyl group could enhance the compatibility of the dioxazaborocane moiety with non-polar polymer matrices.

Data Tables

Table 1: General Properties of N-Alkyl Dioxazaborocanes

PropertyDescriptionRelevance to this compound
Physical State Typically crystalline solids. sci-hub.seExpected to be a solid at room temperature.
Synthesis Condensation of an N-alkyldiethanolamine with a boronic acid or its ester. researchgate.netCan be synthesized from N-butyldiethanolamine and the corresponding boronic acid.
Stability Generally stable compounds, often used as protecting groups. rsc.orgThe butyl group may influence its stability and handling properties.
Solubility Varies depending on the substituents. The N-alkyl group can increase solubility in less polar solvents.The butyl group is expected to enhance its solubility in common organic solvents compared to the unsubstituted analogue.

Table 2: Spectroscopic Data for Dioxazaborocanes

Spectroscopic TechniqueGeneral ObservationsExpected for this compound
¹¹B NMR The chemical shift is indicative of the coordination state of the boron atom. For tetracoordinate boron in dioxazaborocanes, the signal appears upfield compared to tricoordinate boronic acids. nsf.govA characteristic upfield ¹¹B NMR signal confirming the tetracoordinate boron center.
¹H NMR Signals corresponding to the protons of the diethanolamine backbone and the N-alkyl group.Resonances for the butyl group protons (triplet and multiplets) and the protons of the dioxazaborocane ring.
¹³C NMR Resonances for the carbon atoms of the diethanolamine skeleton and the N-alkyl substituent.Signals corresponding to the four distinct carbon atoms of the butyl group and the carbons of the heterocyclic ring.
Infrared (IR) Spectroscopy Characteristic stretches for B-O, C-N, and O-H (if the boron is substituted with a hydroxyl group) bonds. nih.govAbsorption bands confirming the presence of the key functional groups.

Properties

CAS No.

89188-34-1

Molecular Formula

C8H18BNO3

Molecular Weight

187.05 g/mol

IUPAC Name

6-butyl-2-hydroxy-1,3,6,2-dioxazaborocane

InChI

InChI=1S/C8H18BNO3/c1-2-3-4-10-5-7-12-9(11)13-8-6-10/h11H,2-8H2,1H3

InChI Key

WULQQGVRQABFQI-UHFFFAOYSA-N

Canonical SMILES

B1(OCCN(CCO1)CCCC)O

Origin of Product

United States

Structural Elucidation and Spectroscopic Characterization of 6 Butyl 1,3,6,2 Dioxazaborocan 2 Ol and Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy Studies

Advanced NMR spectroscopy provides a detailed picture of the molecular framework of 6-Butyl-1,3,6,2-dioxazaborocan-2-ol. By analyzing various nuclei, a comprehensive structural assignment can be achieved.

Proton (¹H) NMR for Structural Connectivity and Chemical Shifts

Proton NMR (¹H NMR) is a fundamental technique for determining the connectivity of atoms within a molecule. For this compound, the ¹H NMR spectrum reveals distinct signals for the protons of the butyl group and the dioxazaborocane ring. The chemical shifts are influenced by the electronic environment of the protons.

The protons of the butyl group typically appear in the upfield region of the spectrum. The terminal methyl (CH₃) protons are expected to resonate at the lowest chemical shift, followed by the methylene (B1212753) (CH₂) groups. The methylene group adjacent to the nitrogen atom in the ring will be deshielded and thus shifted downfield compared to the other methylene groups of the butyl chain.

The protons on the dioxazaborocane ring are also characterized by specific chemical shifts. The methylene protons adjacent to the oxygen and nitrogen atoms will have distinct resonances, influenced by the electronegativity of these heteroatoms. The hydroxyl proton on the boron atom may appear as a broad signal, and its chemical shift can be concentration and solvent dependent.

Proton Assignment Expected Chemical Shift (ppm)
CH₃ (butyl)~0.9
(CH₂)₂ (butyl)~1.3-1.4
N-CH₂ (butyl)~2.5-2.8
O-CH₂ (ring)~3.5-4.0
N-CH₂ (ring)~2.8-3.2
B-OHVariable, broad

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis and Isomer Discrimination

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. This technique is particularly useful for confirming the number of carbon atoms and identifying any isomers.

The carbon atoms of the butyl group will have characteristic chemical shifts, with the terminal methyl carbon appearing at the highest field. The carbon atoms of the dioxazaborocane ring will be shifted downfield due to the influence of the adjacent oxygen and nitrogen atoms. The chemical shifts in related dioxane structures can provide a reference for the expected values in this system. hmdb.ca

Carbon Assignment Expected Chemical Shift (ppm)
CH₃ (butyl)~14
CH₂ (butyl)~20-30
N-CH₂ (butyl)~45-55
O-CH₂ (ring)~60-70
N-CH₂ (ring)~50-60

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Boron-11 (¹¹B) NMR for Boron Environment Elucidation and Coordination State

Boron-11 NMR (¹¹B NMR) is a powerful tool for directly probing the environment of the boron atom. The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the nature of the substituents attached to the boron atom. mdpi.comresearchgate.net For this compound, the boron atom is expected to be tetracoordinated, which will influence its resonance. The chemical shift can provide insights into the electronic structure and bonding at the boron center. mdpi.comresearchgate.net In related cyclic boronate esters, the ¹¹B NMR signal is sensitive to ring closure and the electronic effects of adjacent substituents. mdpi.comresearchgate.net

Boron Environment Expected Chemical Shift (ppm)
Tetracoordinated Boron~5-20

Note: The chemical shift is relative to a standard (e.g., BF₃·OEt₂) and can be influenced by solvent and temperature.

Application of Other Multinuclear NMR Techniques (e.g., ²⁹Si, ¹⁹F NMR for related compounds)

While not directly applicable to this compound itself, other multinuclear NMR techniques are crucial for characterizing derivatives. For instance, if silicon-containing moieties were incorporated, ²⁹Si NMR would be used to analyze the silicon environment. Similarly, for fluorinated derivatives, ¹⁹F NMR provides a wealth of structural information due to its high sensitivity and large chemical shift dispersion. nih.gov These techniques are invaluable for studying the structure and reactivity of a broader class of related organoboron compounds. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. For this compound (C₈H₁₈BNO₃), the expected monoisotopic mass is approximately 187.14 g/mol .

The fragmentation of the molecular ion provides clues about the structure of the molecule. Common fragmentation pathways include the loss of the butyl group, cleavage of the dioxazaborocane ring, and loss of the hydroxyl group. Analysis of the mass-to-charge ratio (m/z) of the fragment ions helps to piece together the molecular structure. For example, the fragmentation of butanol isomers shows characteristic losses that can be analogously considered for the butyl group in this molecule. libretexts.org

Ion m/z (Expected) Possible Identity
[M]⁺187.14Molecular Ion
[M - C₄H₉]⁺130.09Loss of butyl radical
[M - OH]⁺170.13Loss of hydroxyl radical

Note: The observed m/z values and relative intensities can vary depending on the ionization technique used.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H (if present as an impurity or tautomer), C-H, C-N, C-O, and B-O bonds.

The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group on the boron atom. The C-H stretching vibrations of the butyl group and the ring methylene groups will appear in the 2850-3000 cm⁻¹ region. The C-N and C-O stretching vibrations are expected in the fingerprint region (below 1500 cm⁻¹), along with the B-O stretching vibrations.

Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretch (B-OH)3200-3600 (broad)
C-H Stretch (Aliphatic)2850-3000
C-N Stretch1000-1250
C-O Stretch1000-1300
B-O Stretch1300-1400

Note: The exact positions and intensities of the absorption bands can be influenced by the physical state of the sample and intermolecular interactions.

Computational and Theoretical Investigations of 6 Butyl 1,3,6,2 Dioxazaborocan 2 Ol Chemistry

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) has emerged as a robust and widely used quantum chemical method for studying the electronic structure and properties of molecules. researchgate.netmdpi.com Its balance of computational cost and accuracy makes it particularly suitable for investigating medium-sized molecules like 6-Butyl-1,3,6,2-dioxazaborocan-2-ol.

DFT calculations are instrumental in predicting the electronic properties of this compound. These calculations can determine key parameters such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. The presence of the dative B-N bond in the dioxazaborocane ring significantly influences these properties. rsc.org

The HOMO and LUMO are crucial for understanding the molecule's reactivity. For dioxazaborocanes, the HOMO is typically associated with the lone pair of electrons on the nitrogen atom and the π-system of any aryl substituent, while the LUMO is often localized on the boron atom, reflecting its Lewis acidic character. mdpi.com The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and its susceptibility to electronic excitation.

Table 1: Predicted Electronic Properties of a Model Dioxazaborocane using DFT

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment3.5 D

Note: The values in this table are representative and based on DFT calculations of similar dioxazaborocane structures. Actual values for this compound would require specific calculations.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide a more detailed picture of the bonding within the molecule, including the nature and strength of the intramolecular B-N dative bond. researchgate.net This analysis can quantify the charge transfer from the nitrogen lone pair to the empty p-orbital of the boron atom, providing a measure of the bond's strength.

The energetic profile of the molecule, including the relative energies of different conformers and transition states for conformational changes, can be mapped out. This information is crucial for understanding the molecule's dynamic behavior in solution. The presence of the bulky butyl group on the nitrogen atom will influence the conformational preferences, and DFT can quantify these steric effects.

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of spectra. nih.gov For this compound, DFT can be used to predict:

Infrared (IR) spectra: The vibrational frequencies and their corresponding intensities can be calculated. These theoretical spectra can help in assigning the experimental IR bands to specific molecular vibrations, such as the B-N, B-O, and C-N stretching modes. acs.org

Nuclear Magnetic Resonance (NMR) spectra: Chemical shifts for ¹H, ¹³C, and ¹¹B nuclei can be predicted. The calculated ¹¹B NMR chemical shift is particularly sensitive to the coordination environment of the boron atom and can provide strong evidence for the presence of the intramolecular B-N dative bond.

UV-Vis spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in the UV-Vis spectrum. nih.gov

The correlation between theoretical and experimental spectroscopic data provides a high degree of confidence in the predicted molecular structure and electronic properties.

Molecular Dynamics and Simulation Methodologies Applied to Dioxazaborocanes

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational space and the study of dynamic processes.

For systems containing dioxazaborocanes, MD simulations can be used to investigate:

Conformational dynamics: The flexibility of the dioxazaborocane ring and the butyl side chain can be studied, providing insights into the accessible conformations and the timescales of conformational changes.

Solvation effects: MD simulations can explicitly include solvent molecules, allowing for a detailed study of how the solvent interacts with the solute and influences its structure and dynamics.

Polymer dynamics: In the context of polymers incorporating dioxazaborocane units, MD simulations can be used to study the rheological properties and the dynamics of bond exchange in vitrimers. nih.gov

The development of accurate force fields, which describe the potential energy of the system as a function of atomic coordinates, is crucial for reliable MD simulations of boron-containing compounds. nih.gov

Elucidation of Reaction Mechanisms and Pathways

Computational chemistry, particularly DFT, plays a pivotal role in elucidating the detailed mechanisms of chemical reactions involving dioxazaborocanes.

DFT calculations can be used to map out the potential energy surface for a given reaction, identifying the structures and energies of reactants, products, intermediates, and transition states. rsc.orgnih.gov This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics.

For this compound, computational studies can elucidate the mechanisms of key reactions such as:

Hydrolysis: The mechanism of hydrolysis, which involves the cleavage of the boronic ester bonds, can be investigated. This is particularly relevant for understanding the stability of the compound in the presence of water. tdl.orgrsc.org

Transesterification: The exchange of the diethanolamine (B148213) moiety with other diols or alcohols is a fundamental reaction of boronic esters. Computational studies can reveal the role of catalysts and the nature of the transition states in these exchange reactions. rsc.orgrsc.org

Table 2: Representative Calculated Activation Energies for Boronic Ester Reactions

ReactionCatalystActivation Energy (kcal/mol)
HydrolysisUncatalyzed25-30
TransesterificationAcid-catalyzed15-20
TransesterificationBase-catalyzed10-15

Note: These values are illustrative and derived from computational studies of similar boronic ester systems. The actual activation energies for this compound may vary.

By characterizing the transition state structures, chemists can gain a deeper understanding of the factors that control the reactivity and selectivity of these reactions. nih.gov This knowledge is invaluable for designing new applications for dioxazaborocanes and for optimizing reaction conditions.

Analysis of Charge Transfer Phenomena (e.g., Natural Bond Orbital analysis)

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the electron density distribution in a molecule, offering insights into chemical bonding and charge transfer phenomena. wisc.eduwisc.edu The NBO method partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. wisc.edu This allows for a quantitative analysis of the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors), which is a key aspect of intramolecular charge transfer. researchgate.net

In the case of this compound, the dioxazaborocane ring contains several features that would be of interest in an NBO analysis. The boron atom, with its empty p-orbital, can act as an electron acceptor, a common feature in organoboron compounds that facilitates intramolecular charge transfer. rsc.orgnih.gov The nitrogen and oxygen atoms, with their lone pairs of electrons, are potential electron donors.

The stabilization energies associated with these donor-acceptor interactions can be quantified using NBO analysis, providing a measure of the strength of the charge transfer. For instance, studies on other heterocyclic systems have used NBO analysis to elucidate the nature and magnitude of intramolecular interactions. euroasiajournal.org

A hypothetical NBO analysis of this compound would likely focus on the interactions summarized in the table below.

Donor NBOAcceptor NBOExpected InteractionSignificance
Lone Pair (N)Empty p-orbital (B)StrongStabilization of the dioxazaborocane ring
Lone Pair (O)Empty p-orbital (B)Moderate to StrongContribution to ring stability and electronic structure
σ(C-H) of Butyl GroupEmpty p-orbital (B)WeakMinor electronic influence of the butyl substituent

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in molecular crystals. nih.gov The Hirshfeld surface is a three-dimensional surface that partitions the crystal space into regions where the electron density of a given molecule dominates. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze the different types of intermolecular contacts and their relative importance. nih.gov

For a molecule like this compound, which contains a variety of atoms capable of participating in different types of interactions, Hirshfeld surface analysis would provide valuable insights into its crystal packing. The presence of oxygen, nitrogen, and hydrogen atoms suggests the potential for hydrogen bonding, which would appear as distinct red regions on the dnorm map. The butyl group, with its numerous hydrogen atoms, would be expected to participate in numerous van der Waals interactions, specifically H···H contacts.

Based on Hirshfeld surface analyses of other organic molecules, particularly those containing butyl groups and heteroatoms, a breakdown of the expected contributions of different intermolecular contacts for this compound can be hypothesized.

Intermolecular ContactExpected Contribution (%)Nature of Interaction
H···HHighVan der Waals forces, primarily from the butyl group
O···H / H···OSignificantHydrogen bonding involving the hydroxyl group and ring oxygen atoms
N···H / H···NModerateHydrogen bonding involving the ring nitrogen atom
C···H / H···CModerateWeak van der Waals interactions

Advanced Research Applications and Future Directions for Butyl Dioxazaborocanes

Role as Reagents in Complex Organic Synthesis and Methodology Development

Dioxazaborocanes, including 6-Butyl-1,3,6,2-dioxazaborocan-2-ol, have emerged as valuable reagents in modern organic synthesis, particularly in the realm of cross-coupling reactions. rsc.org These compounds, often referred to as diethanolamine (B148213) (DEA) boronic esters, serve as stable and easily handleable alternatives to boronic acids in the widely used Suzuki-Miyaura coupling reaction. acs.orglibretexts.org

The intramolecular dative bond between the nitrogen and the boron atom confers several advantages over their boronic acid counterparts. They are often crystalline, monomeric solids, which allows for more accurate measurement and dispensing compared to the often-amorphous and trimeric boronic acids. acs.org This stability and ease of handling are particularly beneficial in process chemistry and large-scale synthesis, where reproducibility and precision are paramount. thieme-connect.de

Advantage of Dioxazaborocanes in Suzuki-Miyaura CouplingDescriptionReference
Crystalline and Monomeric NatureAllows for more accurate weighing and handling compared to often amorphous boronic acids. acs.org
Enhanced StabilityLess prone to decomposition and boroxine (B1236090) formation, leading to longer shelf life. bath.ac.uk
Improved Accuracy in SynthesisThe well-defined nature of the reagent leads to more reproducible reaction outcomes. acs.org
Good Reactivity ProfileEffectively participates in cross-coupling reactions to form C-C bonds with a variety of substrates. thieme-connect.de

Contributions to Catalysis Science, including Frustrated Lewis Pair (FLP) Systems

The inherent structure of this compound, containing both a Lewis acidic boron center and a Lewis basic nitrogen atom, suggests its potential for applications in catalysis, including the burgeoning field of Frustrated Lewis Pair (FLP) chemistry. FLPs are combinations of Lewis acids and bases that are sterically hindered from forming a classical adduct, leading to unique reactivity, most notably the activation of small molecules like dihydrogen. figshare.com

While the intramolecular B-N bond in dioxazaborocanes is typically dative and not "frustrated" in the classical sense, the principles of FLP chemistry can inspire new catalytic applications. The boron center can still interact with substrates, and the proximity of the amine can modulate this reactivity. Research into intramolecular FLPs, where the acid and base are part of the same molecule, has shown that these systems can be highly effective for reactions such as hydrogen splitting. figshare.com

The development of catalysts based on the dioxazaborocane scaffold is an emerging area. The ability to tune the electronic and steric properties of the molecule by modifying the substituents on the boron and nitrogen atoms could lead to the design of novel catalysts for a range of transformations. For instance, computational studies have explored the reactivity of related boron-nitrogen containing systems in activating various small molecules. nih.gov

Development of Novel Materials and Polymers Utilizing Boron-Containing Components

The unique properties of boron-containing compounds are being harnessed to create advanced materials and polymers with novel functionalities. Dioxazaborocanes, with their dynamic B-O and B-N bonds, are at the forefront of this research, particularly in the development of "smart" materials that can respond to external stimuli. rsc.org

One significant application is in the creation of vitrimers, a class of polymers that combines the processability of thermoplastics with the robust mechanical properties of thermosets. acs.org Elastomeric vitrimers prepared using dioxazaborocane cross-linkers exhibit enhanced processability due to faster relaxation dynamics at high temperatures compared to other boronic ester-based systems. This is attributed to the dynamic nature of the dative B-N bond, which facilitates bond exchange and network rearrangement. acs.org

Furthermore, the dynamic formation of dioxazaborocanes has been employed to functionalize the surface of amine-cured epoxy resins. rsc.org This post-curing modification allows for the introduction of new properties, such as responsiveness to stimuli or the ability to act as an adhesive. This approach opens up new possibilities for creating adaptable and functional thermosetting materials. The development of photoresponsive oligomers containing dioxazaborocane units also highlights the potential for creating light-sensitive materials. researchgate.net

Exploration of Molecular Interactions in Biological Systems (Excluding Clinical Outcomes)

The boronic acid moiety within this compound provides a powerful tool for molecular recognition, particularly for the selective binding of cis-diol-containing biomolecules. This interaction forms the basis for developing sensors and probes for biologically important molecules such as saccharides and glycoproteins. The reversible formation of a five- or six-membered cyclic boronate ester with a cis-diol is the key recognition event.

The affinity and selectivity of this binding can be tuned by modulating the pKa of the boronic acid and the steric and electronic environment around the boron center. The dioxazaborocane structure itself can influence these properties. This capability has been exploited to design synthetic receptors for various biological targets. For example, boronic acid-based receptors have been developed to bind to specific saccharides, which is a challenging task due to the structural similarity among different sugars.

Boron Neutron Capture Therapy (BNCT) is a promising binary cancer therapy that relies on the selective accumulation of boron-10 (B1234237) (¹⁰B) in tumor cells. nih.gov When irradiated with a beam of low-energy neutrons, the ¹⁰B atoms capture a neutron and undergo a nuclear fission reaction, releasing high-energy alpha particles and lithium-7 (B1249544) nuclei. mdpi.com These particles have a very short path length, on the order of a cell diameter, which means they can selectively destroy the cancer cells that have taken up the boron, while sparing the surrounding healthy tissue.

A critical component for the success of BNCT is the development of effective boron delivery agents. nih.govsciengine.comelsevierpure.com These agents must be able to deliver a sufficient concentration of ¹⁰B to the tumor cells with high selectivity. The ideal boron delivery agent would have low systemic toxicity and high tumor-to-normal tissue and tumor-to-blood boron concentration ratios.

Currently, two main boron delivery agents are used in clinical trials: sodium borocaptate (BSH) and boronophenylalanine (BPA). mdpi.com However, the search for new and improved delivery agents is an active area of research. nih.govnih.gov Compounds like this compound represent a potential platform for the development of third-generation boron delivery agents. The dioxazaborocane structure could be incorporated into larger molecules, such as peptides, antibodies, or nanoparticles, to target them specifically to tumor cells.

Generation of BNCT AgentExample Compound(s)Key CharacteristicsReference
First GenerationBoric Acid and derivativesLacked tumor targeting and were largely unsuccessful. sciengine.com
Second GenerationSodium borocaptate (BSH), Boronophenylalanine (BPA)Currently used in clinical trials, but have limitations in boron loading and individual uptake variability. mdpi.comsciengine.com
Third GenerationBoron-containing peptides, liposomes, nanoparticlesUnder development to improve tumor targeting and boron delivery efficiency. nih.govnih.gov

Integration into Dynamic Covalent Chemistry Systems (e.g., hydrogels)

Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create complex, self-healing, and environmentally responsive materials. nih.govwikipedia.orgrsc.org The reversible nature of the boronic ester bond makes it an ideal candidate for DCC applications. The formation and cleavage of boronic esters can be controlled by changes in pH, temperature, or the presence of competing diols.

The dioxazaborocane moiety has been successfully integrated into dynamic covalent systems, most notably in the formation of hydrogels. mdpi.com Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. By using dioxazaborocane cross-linkers, it is possible to create hydrogels that are responsive to pH and shear forces. For example, boronic-acid-functionalized alginate can be crosslinked with polyvinyl alcohol (PVA) to form hydrogels where the network stability is pH-dependent. mdpi.com Such materials have potential applications in drug delivery, where the release of a therapeutic agent can be triggered by the specific conditions of the target environment. nih.gov The dynamic nature of these hydrogels also allows them to be moldable and self-healing. researchgate.net

Emerging Research Frontiers in Dioxazaborocane Chemistry

The chemistry of dioxazaborocanes is a rapidly evolving field with several exciting research frontiers. One of the most promising areas is their potential to serve as a fluoride-free alternative to organotrifluoroborate salts, which are widely used in organic synthesis. rsc.orgrsc.org This shift could lead to more environmentally friendly and cost-effective chemical processes.

Researchers are also investigating the use of dioxazaborocanes in the development of "smart" materials. For instance, photoresponsive dioxazaborocane-containing oligomers have been synthesized, which could have applications in photomechanical devices. researchgate.net The ability to control the properties of these materials with light opens up a wide range of possibilities in areas such as soft robotics and responsive coatings.

Another key area of development is the use of dioxazaborocanes in the creation of dynamic polymer networks. rsc.org The reversible nature of the bonds within the dioxazaborocane structure allows for the design of self-healing materials and recyclable thermosets. acs.org The functionalization of commodity polymers like epoxy resins with dioxazaborocanes is a testament to the versatility of this chemical motif. rsc.org

The future of butyl-dioxazaborocanes, including this compound, will likely be driven by these emerging research areas. As our understanding of their fundamental chemistry deepens, we can expect to see their application in a diverse range of technologies, from catalysis and materials science to medicinal chemistry.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
N-butyldiethanolamine
Boric acid
Organotrifluoroborate salts
2-(2-(4-dodecylphenoxy)-1,3,6,2-dioxazaborocan-6-yl) ethanol
Phenylboronic acid

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